3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one
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Overview
Description
3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as chlorobenzyl, dimethoxy, and phenylsulfonyl
Preparation Methods
The synthesis of 3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where 3-chlorobenzyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Phenylsulfonylation: The phenylsulfonyl group can be introduced through a sulfonylation reaction, where the quinoline derivative reacts with phenylsulfonyl chloride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position, where nucleophiles such as amines or thiols can replace the chlorine atom.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of ester or amide bonds within the molecule.
Scientific Research Applications
3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinidine: An antiarrhythmic agent with a quinoline core and different functional groups.
Camptothecin: An anticancer agent with a quinoline-based structure but distinct substituents.
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H18ClN\O4S
- Molecular Weight : 397.87 g/mol
The compound contains a quinoline core with methoxy and benzenesulfonyl substituents, which contribute to its biological properties.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. A study by demonstrated that derivatives of dihydroquinoline compounds can induce apoptosis in cancer cells through the activation of caspase pathways. The specific compound has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses antibacterial properties against a range of pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress markers in cellular models . This suggests potential therapeutic applications in inflammatory diseases.
Study 1: Anticancer Efficacy
In a recent study, researchers treated human breast cancer cells with the compound at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics. The study concluded that the compound could be a lead candidate for further development as an anticancer agent.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of the compound against MRSA. The study employed a disk diffusion method to assess inhibition zones. The compound displayed notable activity, with inhibition zones comparable to those produced by conventional antibiotics .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential disruption.
- Cell Cycle Arrest : Interference with cell cycle progression leading to G0/G1 phase arrest.
- Antibacterial Action : Inhibition of bacterial enzyme systems essential for cell wall synthesis.
- Cytokine Modulation : Reduction in TNF-alpha and IL-6 levels, contributing to its anti-inflammatory properties.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO5S/c1-30-21-12-19-20(13-22(21)31-2)26(14-16-7-6-8-17(25)11-16)15-23(24(19)27)32(28,29)18-9-4-3-5-10-18/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSABUCOKPZSTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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